molecular formula C6H5N3O B1303197 Isoxazolo[5,4-b]pyridin-3-amine CAS No. 92914-74-4

Isoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B1303197
CAS No.: 92914-74-4
M. Wt: 135.12 g/mol
InChI Key: NIHLEQFZWNKMEY-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant attention due to its potential applications in various scientific fields. This compound is a derivative of pyridine and isoxazole, which are two important classes of organic compounds. The molecular formula of this compound is C6H5N3O, and it has a molecular weight of 135.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazolo[5,4-b]pyridin-3-amine can be synthesized through various methods. One efficient and green method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. This process is operationally simple and generally requires no chromatographic purification . Another method involves the heterocyclization of 5-aminoisoxazole with Mannich bases in pyridine under reflux conditions . These methods are scalable and environmentally friendly, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]pyridin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

Isoxazolo[5,4-b]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridin-3-amine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHLEQFZWNKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377105
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92914-74-4
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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